9-Anthraldehyde

Overview

Description

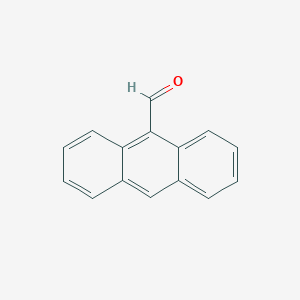

9-Anthraldehyde, also known as anthracene-9-carbaldehyde, is an aromatic aldehyde derived from anthracene. It is a yellow solid that is soluble in common organic solvents. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Anthraldehyde can be synthesized through several methods. One common method involves the Vilsmeier formylation of anthracene. This reaction uses phosphorus oxychloride and N,N-dimethylformamide to introduce the formyl group at the 9-position of anthracene . Another method involves the oxidation of 9-anthracenemethanol using oxidizing agents such as pyridinium chlorochromate .

Industrial Production Methods: In industrial settings, this compound is often produced through the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is typically carried out under controlled conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Diels-Alder Cycloaddition

9-Anthraldehyde undergoes Diels-Alder reactions with dienophiles such as benzenediazonium-2-carboxylate. This reaction exploits the electron-rich anthracene moiety as a diene, forming stable cycloadducts.

The reaction’s regiochemistry is influenced by the electron-withdrawing aldehyde group at position 9, which directs addition to specific positions on the anthracene ring .

Electroreduction and Dimerization

Electrochemical reduction of this compound in aprotic solvents leads to radical anion formation, followed by dimerization at position 10 of the anthracene ring .

| Parameter | Value |

|---|---|

| Solvent | HMPA (Hexamethylphosphoramide) |

| Electrolyte | 0.1 M LiClO₄ |

| Rate Constant (k) | 2 × 10⁴ M⁻¹ s⁻¹ |

| Dimer Structure | 10,10'-Bianthracene derivative (Structure IV) |

The dimer is stable under anaerobic conditions but oxidizes back to the monomer in the presence of oxygen. Spin density calculations confirm preferential dimerization at position 10 .

Wittig Reaction

This compound reacts with benzyltriphenylphosphonium ylides to form trans-9-styrylanthracene, a conjugated alkene with applications in materials science5 .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyltriphenylphosphonium chloride, NaOH | 50% NaOH, 1-propanol, reflux | trans-9-Styrylanthracene | ~60–75% |

Mechanism Highlights :

-

Ylide formation via deprotonation of the phosphonium salt.

-

Nucleophilic attack on the aldehyde carbonyl, forming an oxaphosphetane intermediate.

-

Collapse to release triphenylphosphine oxide and the alkene product5 .

Acetalization with Poly(vinyl alcohol)

This compound forms acetals with poly(vinyl alcohol) (PVA), producing photopolymers with modified solubility and thermal properties .

| Condition | Value |

|---|---|

| Catalyst | HCl (12N) |

| Solvent | Dioxane-water (60:40) |

| Max Acetalization Degree | 43.8% |

| Activation Energy (Eₐ) | 3.4 kcal/mol |

Steric hindrance from the anthracene ring limits the degree of acetalization. The reaction follows first-order kinetics with respect to PVA, aldehyde, and acid concentrations .

Knoevenagel Condensation

The aldehyde group participates in condensations with active methylene compounds to form tridentate Schiff base ligands. For example:

-

Reaction with 4-methylphenol derivatives yields 2-(9-anthrylmethylideneamino)-4-methyl-phenol .

-

Condensation with diphosphine ligands produces 2-(anthracen-9-ylidene)-4,5-bis(diphenylphosphino)-4-cyclopentene-1,3-dione .

These ligands are used in coordination chemistry and catalysis.

Hydrogenation

Catalytic hydrogenation reduces the aldehyde group to a hydroxymethyl group, yielding 9-anthracenemethanol .

| Catalyst | Conditions | Product |

|---|---|---|

| H₂/Pt or Pd | High-pressure, room temperature | 9-Anthracenemethanol |

This reaction is critical for synthesizing anthracene-based alcohols for supramolecular assemblies .

Cocrystallization for Tuned Emission

This compound forms charge-transfer (CT) cocrystals with tetracyanobenzene (TCNB), resulting in red-shifted solid-state emission .

| Cocrystal Partner | Emission Color | HOMO-LUMO Gap |

|---|---|---|

| TCNB | Red | 2.56 eV |

The narrowed energy gap in the cocrystal arises from electron redistribution and CT interactions, confirmed by X-ray crystallography and DFT calculations .

Radical-Based Polymerization

In electrochemical setups, this compound’s radical anions initiate polymerization under controlled potentials. This property is leveraged in synthesizing conductive anthracene-based polymers .

Scientific Research Applications

Pharmaceutical Applications

Fluorescent Derivative Formation

One significant application of 9-anthraldehyde is in the development of analytical methods for drug determination. A recent study focused on the formation of a fluorescent derivative, this compound isonicotinoyl hydrazone (INHAA), through a condensation reaction with isoniazid (INH). This method utilized high-performance liquid chromatography with fluorescence detection (HPLC-FL) to quantify INH in pharmaceutical formulations. The study optimized reaction conditions using a central composite design method, achieving high selectivity and sensitivity for INH detection, demonstrating the compound's utility in pharmaceutical analysis .

Table 1: Summary of HPLC-FL Method Parameters for INH Detection

| Parameter | Value |

|---|---|

| This compound Concentration | 0.05 M |

| Temperature | 40-70 °C |

| Reaction Time | 3 hours |

| Peak Area R² | 0.8343 |

| P-value | < 0.05 |

Material Science Applications

Fluorescent Hydrogels

Another innovative application of this compound is in the synthesis of fluorescent hydrogels. A study reported the successful creation of a three-dimensional hydrogel using chitosan, polyvinyl alcohol, and this compound. This hydrogel exhibited selective fluorescence for iron ions (Fe³⁺), indicating its potential use in environmental monitoring and sensing applications .

Table 2: Properties of Fluorescent Hydrogel

| Component | Concentration |

|---|---|

| Chitosan | Varies |

| Polyvinyl Alcohol | Varies |

| This compound | Included |

| Detection Limit for Fe³⁺ | 0.5 µM |

Environmental Chemistry Applications

Photooxidation Catalysis

In environmental chemistry, this compound has been studied for its role in photooxidation processes when catalyzed by gold nanoparticles. Research indicates that under UV light and in the presence of oxygen, gold nanoparticles facilitate the oxidation of this compound, leading to the formation of various oxidized products. This reaction highlights the potential of using this compound in photocatalytic applications for pollutant degradation .

Case Studies

Case Study: HPLC-FL Method Validation

In a validation study for the HPLC-FL method utilizing this compound, researchers demonstrated that the method could reliably detect INH with minimal interference from other compounds. The study confirmed that the method was sensitive (detection limit of approximately 0.1 µg/mL) and specific, making it suitable for routine analysis in pharmaceutical laboratories .

Case Study: Fluorescent Hydrogel Performance

The fluorescent hydrogel synthesized with this compound was tested for its efficacy in detecting Fe³⁺ ions in water samples. Results showed a significant fluorescence increase upon Fe³⁺ addition, with a response time of less than five minutes, indicating its practical application as a rapid sensing tool for environmental monitoring .

Mechanism of Action

The mechanism of action of 9-anthraldehyde involves its ability to undergo various chemical reactions, forming reactive intermediates that can interact with molecular targets. For example, its ability to form Schiff bases allows it to interact with metal ions and other electrophiles, making it useful in the development of fluorescent probes and other analytical tools .

Comparison with Similar Compounds

9-Anthracenemethanol: Similar in structure but differs in the functional group (hydroxyl group instead of aldehyde).

9-Anthracenecarboxylic acid: Similar in structure but has a carboxylic acid group instead of an aldehyde group.

Anthracene-9-carbaldehyde oxime: An oxime derivative of 9-anthraldehyde.

Uniqueness: this compound is unique due to its ability to form a wide range of derivatives through various chemical reactions. Its versatility in forming Schiff bases and other derivatives makes it a valuable compound in organic synthesis and scientific research .

Biological Activity

9-Anthraldehyde, a polycyclic aromatic aldehyde, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound (C₁₃H₉O) is characterized by its aromatic structure, which contributes to its reactivity and biological interactions. Its molecular weight is approximately 197.21 g/mol. The compound can undergo various chemical transformations, making it a versatile building block for synthesizing more complex molecules.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. A study focused on the synthesis of metal complexes involving this compound-derived ligands demonstrated enhanced antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes.

| Metal Complex | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Cu(II) Complex | S. aureus | 15 |

| Ni(II) Complex | E. coli | 12 |

| Co(II) Complex | B. subtilis | 18 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that gallium complexes derived from this compound thiosemicarbazones exhibit cytotoxic effects against various cancer cell lines . The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Gallium Complexes

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- Gallium complex derived from this compound: IC50 = 25 µM (HeLa)

- Control (cisplatin): IC50 = 10 µM (HeLa)

Fluorescent Properties

The compound has been utilized in analytical chemistry for its fluorescent properties. A study developed a high-performance liquid chromatography method that exploits the fluorescence of a product formed from the reaction of isoniazid with this compound . This method allows for sensitive detection of isoniazid in pharmaceutical formulations.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the anthracene ring can significantly influence its pharmacological properties. For instance, modifications leading to increased lipophilicity have been associated with improved membrane permeability and enhanced bioactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-Anthraldehyde, and how do reaction conditions influence yield and purity?

- Methodology : this compound is synthesized via Friedel-Crafts acylation of anthracene using chloroform and aluminum chloride . Alternative routes include condensation reactions with thiosemicarbazide derivatives (e.g., ethanol reflux at 60°C for 4 hours, yielding ~73% product) . Key factors include temperature control (60–80°C), solvent polarity (ethanol/acidic aqueous mixtures), and stoichiometric ratios of reactants. Impurities often arise from incomplete acylation or oxidation byproducts, necessitating purification via recrystallization (e.g., acetic acid) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodology : Use spectroscopic techniques:

- IR spectroscopy to confirm aldehyde C=O stretches (~1680–1720 cm⁻¹) and aromatic C-H bonds .

- ¹H NMR (CDCl₃, δ ~8.3–10 ppm for aldehyde proton; δ ~7.5–8.5 ppm for anthracene protons) .

- ESI-MS for molecular ion detection (e.g., [M+H]⁺ at m/z 729.1 for Zn complexes) .

- X-ray crystallography to resolve crystal packing and confirm stereochemistry in metal complexes .

Q. What are the recommended storage and handling protocols for this compound to prevent degradation?

- Methodology : Store in airtight, light-resistant containers at 2–8°C in a dry, well-ventilated area. Avoid prolonged exposure to strong oxidizers (e.g., chromic oxide) or bases, which trigger decomposition . Use N95/P1 masks and nitrile gloves during handling to mitigate inhalation/contact risks .

Advanced Research Questions

Q. How can researchers design metal complexes of this compound for catalytic or sensing applications?

- Methodology :

- Ligand design : Modify this compound with thiosemicarbazone groups (e.g., H-5cATSC) to enhance metal-binding sites .

- Complexation : React with Pd(II) or Zn(II) salts in ethanol under reflux (e.g., 4 hours at 60°C). Monitor stoichiometry via UV-Vis titration or Job’s plot .

- Characterization : Use cyclic voltammetry for redox behavior and fluorescence quenching assays for sensing phosphate anions .

Q. What strategies resolve contradictions in fluorescence data when using this compound-derived probes?

- Methodology :

- Replicate experiments under controlled pH/temperature to isolate environmental effects .

- Cross-validate with alternative techniques (e.g., UV-Vis vs. fluorescence spectroscopy) .

- Analyze quenching mechanisms (e.g., static vs. dynamic) using Stern-Volmer plots .

Q. How can this compound be derivatized for HPLC-based toxin detection, and what are the pitfalls?

- Methodology :

- Derivatization : Synthesize 9-anthryldiazomethane (ADAM) via hydrazone formation (this compound + hydrazine) for fluorescent tagging of carboxylic acids .

- Challenges : ADAM’s light sensitivity requires in-situ preparation. Optimize reaction time (≤30 mins) and protect from UV light . Validate via spike-recovery tests in biological matrices .

Q. What statistical approaches are appropriate for analyzing nanoparticle stability data involving this compound?

- Methodology :

- Time-series ANOVA to assess fluorescence stability under varying temperatures/pH .

- Principal Component Analysis (PCA) to correlate nanoparticle size (DLS data) with quenching efficiency .

- Error propagation models to quantify uncertainties in spectroscopic measurements .

Q. Methodological & Ethical Considerations

Q. How should researchers address ethical concerns in this compound-based toxicology studies?

- Guidelines :

- Waste disposal : Neutralize aldehyde residues with sodium bisulfite before disposal .

- Toxicity screening : Conduct acute toxicity assays (OECD 423) even if SDS classifies it as non-hazardous .

- Documentation : Maintain logs of solvent use and ventilation checks to comply with OSHA standards .

Q. What are the key challenges in replicating synthetic procedures for this compound derivatives?

- Solutions :

Properties

IUPAC Name |

anthracene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNKUHIVVMFOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060940 | |

| Record name | 9-Anthracenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gold colored powder; [Alfa Aesar MSDS] | |

| Record name | 9-Anthraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

642-31-9 | |

| Record name | 9-Anthracenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Anthraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthracenecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Anthracenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthracene-9-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ANTHRACENECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353S277YHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.